molecular formula C8H7BrN2O2 B8609757 3-(5-Bromopyridin-3-yl)oxazolidin-2-one

3-(5-Bromopyridin-3-yl)oxazolidin-2-one

Cat. No.: B8609757
M. Wt: 243.06 g/mol
InChI Key: TXUFQMBBONHEQU-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)oxazolidin-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound features an oxazolidinone core, a privileged scaffold known for its potent activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action for this class of inhibitors is distinct from other antibacterial classes; oxazolidinones exert their effect by inhibiting bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit . This unique mechanism minimizes the risk of cross-resistance with other antimicrobial drug classes, making it a valuable tool for research into overcoming multi-drug resistant bacterial infections . The molecular structure incorporates a 5-bromopyridin-3-yl moiety, which contributes to the molecule's electronic properties and potential for forming key interactions with biological targets. Research on analogous structures has demonstrated that such oxazolidinone derivatives can not only inhibit bacterial growth but also impede the formation of biofilms, which are a major contributor to chronic infections and treatment failures . Furthermore, similar chemotypes have shown utility in other research areas, such as the inhibition of specific lipid kinases like PI5P4K, highlighting their potential as chemical probes in oncology and metabolic disease research . Researchers can utilize this compound as a key intermediate for further synthetic modification or as a reference standard in bioactivity screening assays to explore new therapeutic candidates.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-7(5-10-4-6)11-1-2-13-8(11)12/h3-5H,1-2H2

InChI Key

TXUFQMBBONHEQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 3-(5-Bromopyridin-3-yl)oxazolidin-2-one and related oxazolidinone derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Synthetic Yield Key Features Reference
This compound (73a) Oxazolidinone 5-Bromopyridin-3-yl 242/244 46.3% Bromine enhances electrophilicity; moderate lipophilicity (XLogP ~1–2 inferred).
3-(2-Tosylheptanoyl)oxazolidin-2-one (3ah) Oxazolidinone Tosylacetyl chain 340.12 20% Sulfonyl group increases polarity; lower yield due to multi-step synthesis.
(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Oxazolidinone 4-Bromo-3-fluorophenyl, hydroxymethyl 290.09 N/A Hydroxymethyl improves solubility; fluorophenyl enhances metabolic stability.
5-(5-Bromopyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Oxadiazolone 5-Bromopyridin-3-yl 242.03 N/A Oxadiazolone core alters electronic properties; potential for kinase inhibition.
2-(5-Bromopyridin-3-yl)oxazole Oxazole 5-Bromopyridin-3-yl 225.04 N/A Lower molecular weight; higher XLogP3 (1.6) suggests increased lipophilicity.

Key Comparisons :

Structural Modifications :

  • 73a ’s bromopyridinyl group provides a balance of steric bulk and electronic effects, facilitating interactions with biological targets (e.g., bacterial ribosomes) . In contrast, sulfonylacetyl derivatives (e.g., 3ah ) exhibit higher polarity but lower synthetic efficiency (20% yield) .
  • The hydroxymethyl group in (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one enhances aqueous solubility, making it more suitable for formulation than 73a .

Synthetic Accessibility :

  • 73a is synthesized in a single step with a 46.3% yield, outperforming multi-step syntheses of sulfonyl derivatives (e.g., 3ah ) .
  • Tosyl-containing compounds (e.g., 3ah ) require reflux conditions and extended reaction times, increasing production costs .

Biological Relevance: Linezolid analogs (e.g., PH027/PH051) share the oxazolidinone core but incorporate morpholino or fluoro groups, broadening antibacterial spectra . 73a’s bromine may confer unique activity against resistant strains via halogen bonding .

Physicochemical Properties :

  • 73a ’s melting point (118–120°C) reflects crystalline stability, whereas sulfonyl derivatives (e.g., 3ah ) are often isolated as oils, complicating purification .
  • The oxazole derivative (2-(5-Bromopyridin-3-yl)oxazole) has a lower molecular weight (225.04 vs. 242/244) and higher lipophilicity, favoring blood-brain barrier penetration .

Preparation Methods

Halogen Exchange on Activated Pyridine Rings

A foundational strategy involves substituting halogen atoms on pre-functionalized pyridine cores. For instance, 2-chloro-5-nitropyridine serves as a common precursor in oxazolidinone synthesis. By replacing the nitro group with bromine via SNAr, researchers can introduce the 5-bromo substituent. In one protocol, 5-bromo-3-chloropyridine undergoes morpholine substitution at room temperature to yield intermediates, which are subsequently hydrogenated and cyclized to form oxazolidinones. Key steps include:

  • Pd-C/HCOONH₄-mediated hydrogenation to reduce nitro groups.

  • Cyclization using n-butyllithium and (R)-glycidyl butyrate in dry THF at -78°C.

This method achieves moderate yields (50–65%) but requires precise temperature control to avoid side reactions.

Bromination of Pyridine-Oxazolidinone Intermediates

Direct bromination of the pyridine ring post-oxazolidinone formation is another route. Patent WO2005116017A1 describes bromination using sodium bromate and HBr in acetic acid, followed by quenching with sodium metabisulfite to remove excess bromine. For 3-(5-bromopyridin-3-yl) derivatives, this method necessitates directing groups (e.g., morpholine) to ensure regioselectivity. Typical conditions include:

  • Reaction temperature : 75–80°C.

  • Solvent system : 1,4-dioxane/acetic acid (3:1 v/v).

  • Yield : 60–70% after column chromatography (8% methanol/dichloromethane).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the bromopyridinyl moiety via Suzuki coupling enables modular synthesis. A representative protocol from PMC6047033 involves:

  • Silyl protection of (S)-4-(hydroxymethyl)oxazolidin-2-one (23 ) to form 24 (86% yield).

  • SNAr reaction with 2,4-difluoropyrimidine to afford 25 (81% yield).

  • Deprotection and coupling with 5-bromopyridin-3-ylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O.

This method achieves high regiocontrol but requires rigorous exclusion of moisture.

One-Pot Multi-Step Synthesis

Patent WO2002085849A2 outlines a streamlined one-pot method for oxazolidinones, avoiding intermediate isolation. Applied to 3-(5-bromopyridin-3-yl) derivatives, the process involves:

  • Condensation : Reacting N-(5-bromopyridin-3-yl)-O-alkylcarbamate with 3-chloropropylacetamide in THF/acetonitrile.

  • Cyclization : Using lithium tert-butoxide as a base to induce oxazolidinone ring closure.

  • Workup : Precipitation with isooctanes and filtration.

Key Advantages :

  • Solvent system : THF/acetonitrile (3:1) enhances reaction homogeneity.

  • Yield : 70–75% with >95% purity by HPLC.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity Complexity
SNAr BrominationPd-C/HCOONH₄, NaBrO₃60–70>90%Moderate
Suzuki CouplingPd(PPh₃)₄, Boronic acid65–75>95%High
One-Pot SynthesisLiOt-Bu, THF/MeCN70–75>95%Low
Enzymatic ResolutionPS-lipase, Phosphate buffer50–55>85%High

Mechanistic Insights and Optimization

Oxazolidinone Ring Closure

Cyclization efficiency hinges on base strength and solvent polarity . Lithium alkoxides (e.g., LiOt-Bu) in THF promote rapid ring closure via deprotonation-carbamate cyclization. Substituting THF with DMF slows the reaction due to increased solvent coordination.

Bromine Compatibility

Bromine’s electrophilicity necessitates inert atmospheres to prevent oxidation. Patent WO2005116017A1 mitigates this via metabisulfite quenching , reducing Br₂ to HBr .

Q & A

Q. What are the key synthetic strategies for preparing 3-(5-Bromopyridin-3-yl)oxazolidin-2-one?

  • Methodological Answer : A common approach involves coupling bromopyridine derivatives with oxazolidinone precursors. For example, in-situ bromination and cross-electrophile coupling reactions can be employed. In a representative procedure, 2-bromo-5-methylpyridine reacts with hydroxymethyl oxazolidinone derivatives under palladium catalysis to form structurally analogous compounds . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields. Purification via column chromatography or recrystallization is typically required to isolate the product.

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^13C NMR confirm molecular connectivity and purity. For example, the bromine atom’s deshielding effect on adjacent protons in the pyridine ring is a diagnostic marker .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C8_8H7_7BrN2_2O2_2) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-III generates graphical representations of the molecular geometry .

Q. What purification methods are effective for brominated oxazolidinones?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates impurities.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves enantiomers or regioisomers .
  • Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals, as demonstrated for analogs in CAS 444335-16-4 .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral oxazolidinone derivatives?

  • Methodological Answer : Fluorinated chiral auxiliaries, such as (4S,5S)-configured oxazolidinones, enable asymmetric induction during synthesis. For example, fluorous auxiliaries improve diastereomeric excess (de) by enhancing phase separation during purification . Stereochemical outcomes are validated via circular dichroism (CD) or X-ray analysis of single crystals .

Q. How to address contradictions in crystallographic data for brominated heterocycles?

  • Methodological Answer :
  • Data Validation : Use SHELXL’s refinement tools to check for twinning, disorder, or incorrect space group assignments. For example, SHELX’s L.S. and TWIN commands resolve overlapping electron density in bromopyridine derivatives .
  • Cross-Validation : Compare experimental data (e.g., bond lengths) with DFT-calculated geometries. Discrepancies may indicate solvent effects or crystal packing anomalies .

Q. What computational methods predict reactivity in bromopyridine-oxazolidinone systems?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models transition states for coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF .

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